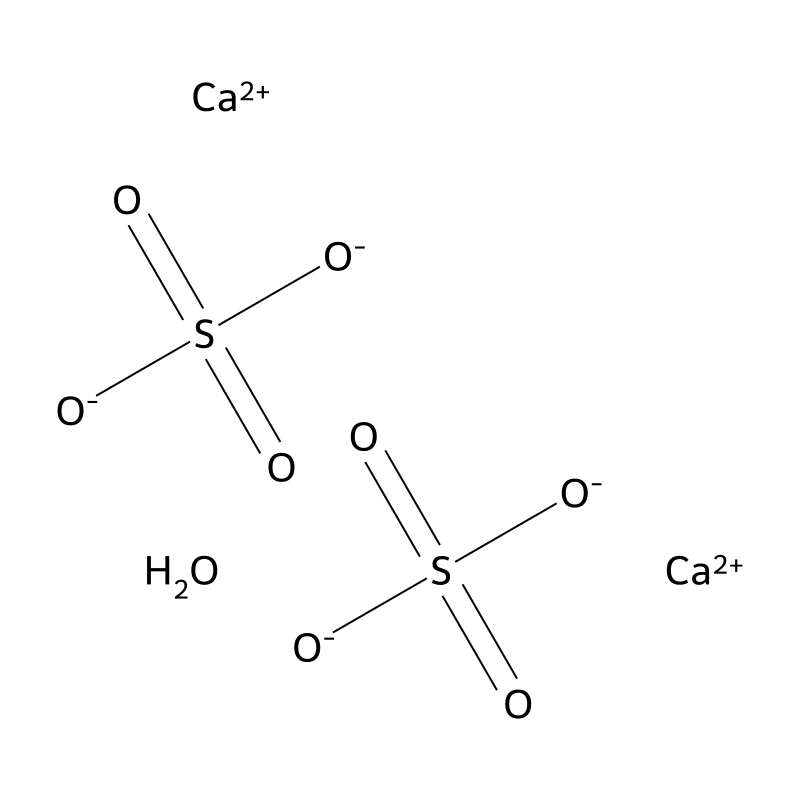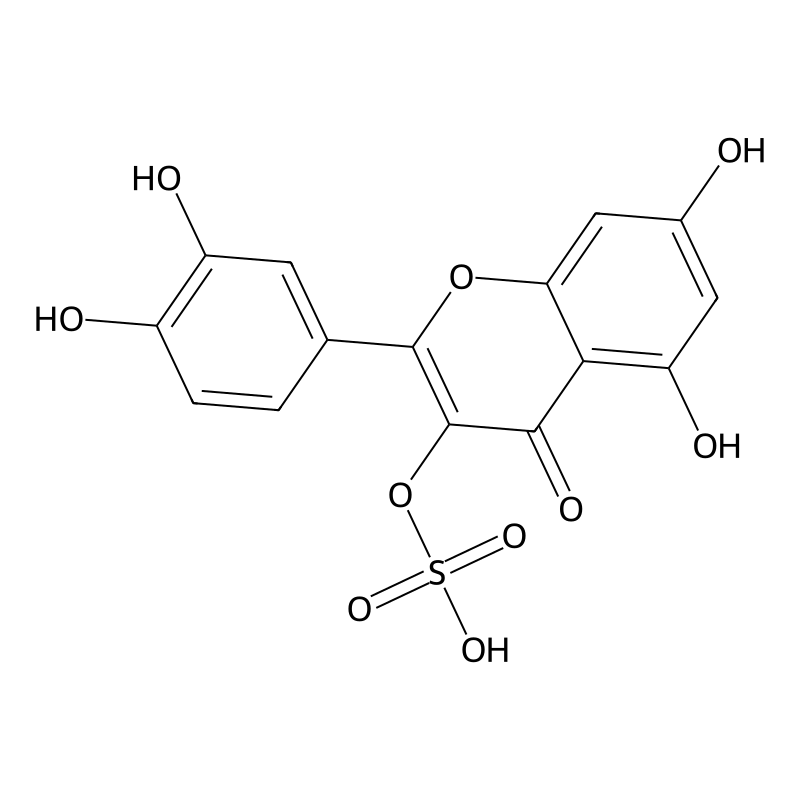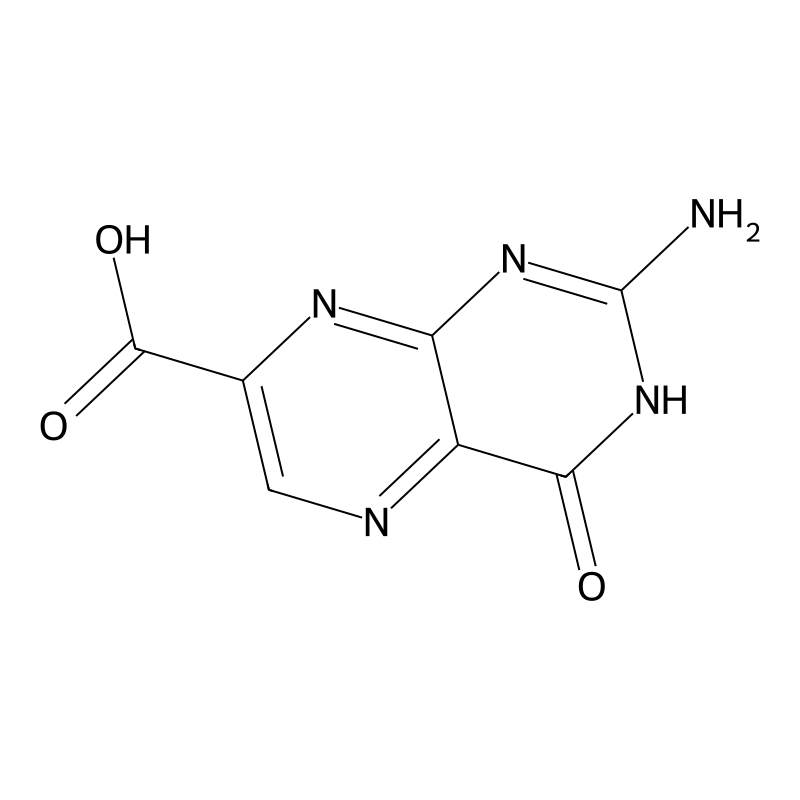Calcium sulfate hemihydrate
CaSO4·0.5H2O
Ca2H2O9S2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CaSO4·0.5H2O
Ca2H2O9S2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water, g/100ml at 25 °C: 0.30
(77°F): 0.3%
Synonyms
Canonical SMILES
Bone defect repair
α-HH can be used to fill bone defects caused by trauma, surgery, or disease. Its porous structure allows for bone ingrowth and vascularization, promoting bone healing. Additionally, α-HH can be combined with other materials, like bone morphogenetic proteins (BMPs), to further enhance bone formation [].
Socket preservation
Following tooth extraction, bone resorption can occur, potentially compromising the placement of dental implants. α-HH can be used to fill the socket and maintain its volume, facilitating future implant placement [].
Ridge augmentation
In cases where the jaw ridge lacks sufficient width or height for implant placement, α-HH can be used to augment the ridge, creating a suitable foundation for implants [].
Sinus lift procedures
When the maxillary sinus is located too close to the jawbone, a sinus lift procedure may be necessary to create space for implant placement. α-HH can be used to elevate the sinus floor and promote bone formation in the desired area [].
Other Scientific Research Applications
Beyond bone regeneration, calcium sulfate hemihydrate is being explored for various other scientific research applications:
Drug delivery
Due to its biodegradability and controlled release properties, α-HH can be used as a carrier for delivering drugs or growth factors to targeted tissues [].
Tissue engineering
α-HH can be used as a scaffold material for engineering various tissues, including cartilage and bone, by providing a structure for cell attachment and growth [].
Environmental remediation
α-HH can be used to immobilize heavy metals and other contaminants in soil and water, preventing their further spread and facilitating their removal.
Calcium sulfate hemihydrate, with the chemical formula , is a key inorganic compound primarily derived from gypsum, which is calcium sulfate dihydrate (). This compound is commonly known as plaster of Paris and is characterized by its white or slightly off-white powder form. It can be produced by heating gypsum to approximately 150°C, resulting in a dehydrated product that is stable yet hygroscopic .
The compound's unique properties allow it to undergo an exothermic reaction upon hydration, solidifying into a hard mass. This feature makes it particularly useful in various applications, including construction, medicine, and art .
Calcium sulfate hemihydrate can react with water to revert to its dihydrate form through the following reaction:
This reaction is crucial in applications where a quick setting time is desired, such as in plaster casts and molds. Additionally, calcium sulfate hemihydrate can dissolve in acids and ammonium salts, producing calcium ions and sulfate ions .
Calcium sulfate hemihydrate exhibits notable biological activity, particularly in the fields of medicine and dentistry. It is recognized for its biocompatibility and bioabsorption properties, making it suitable for use as a bone graft substitute and in dental impressions . Its osteoconductive properties facilitate bone regeneration, which is essential in orthopedic applications.
In the food industry, it serves as a coagulant for products like tofu and is permitted as a food additive under the E number E516 .
The most common synthesis method for calcium sulfate hemihydrate involves the thermal dehydration of gypsum. This process typically occurs in rotary kilns where gypsum is heated to temperatures between 140°C and 150°C for about 15 minutes .
Recent advancements have explored more sustainable synthesis methods, including precipitation from aqueous solutions at room temperature using specific additives that enhance crystallization without the need for high-energy inputs. This method aims to reduce the environmental impact associated with traditional production techniques .
Calcium sulfate hemihydrate has a wide array of applications:
- Construction: Used as plaster for walls and ceilings, in plasterboard production, and as a component in cement.
- Medicine: Employed in orthopedic casts to immobilize fractures and as an impression material in dentistry.
- Food Industry: Acts as a coagulant in tofu production and various food products.
- Art: Utilized in sculptures and decorative elements due to its moldability when mixed with water .
Studies on calcium sulfate hemihydrate often focus on its interactions with biological tissues and other materials. For instance, research indicates that its hydrating properties can influence cell behavior positively during bone healing processes. Moreover, interaction studies have shown that calcium sulfate hemihydrate can facilitate the release of therapeutic agents when used as a drug delivery system .
Calcium sulfate hemihydrate shares similarities with several related compounds, each exhibiting unique properties:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Calcium sulfate dihydrate | Naturally occurring gypsum; more hydrated state | |
| Anhydrous calcium sulfate | Completely dehydrated; used as a desiccant | |
| Calcium sulfate α-hemihydrate | Higher purity; better mechanical properties | |
| Calcium sulfate β-hemihydrate | Lower purity; more commonly used in construction |
Calcium sulfate hemihydrate stands out due to its balance between workability and strength when hydrated. Its unique setting properties make it particularly valuable for applications requiring quick solidification while maintaining structural integrity .
Physical Description
FINE HYGROSCOPIC WHITE POWDER.
White or yellowish, finely divided, odorless powder.
Density
Density (for the alpha hemihydrate): 2.76 g/cm³
2.5
Melting Point
163 °C
325°F (Loses H2O)
UNII
Related CAS
GHS Hazard Statements
Respiratory tract irritation]
MeSH Pharmacological Classification
Vapor Pressure
0 mmHg (approx)
Pictograms

Irritant
Other CAS
26499-65-0








